2-(1-Methylcyclopropyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)aniline |
InChI |
InChI=1S/C10H13N/c1-10(6-7-10)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3 |
InChI Key |
OEFXKZHXLSCUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2N |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 1 Methylcyclopropyl Aniline and Its Derivatives
Cyclopropyl (B3062369) Ring-Opening Reactions
The high ring strain inherent in the three-membered cyclopropane (B1198618) ring makes it susceptible to various ring-opening reactions. These transformations are driven by the release of this strain and can be initiated by a range of reagents and conditions, leading to the formation of diverse and synthetically valuable products.
Nucleophilic Ring Opening Pathways
Nucleophilic attack on the cyclopropane ring, often activated by an adjacent electron-withdrawing group, is a common and powerful method for C-C bond cleavage. The regioselectivity and stereochemistry of these reactions can often be controlled by the choice of catalyst and reaction conditions.
Catalysis plays a pivotal role in modulating the reactivity and selectivity of nucleophilic ring-opening reactions of cyclopropane derivatives. Urea-based catalysts, acting as hydrogen-bond donors, can activate the cyclopropane ring towards nucleophilic attack. Theoretical studies on related systems, such as the ring-opening of epoxides, suggest that urea stabilizes the transition state and the resulting alkoxy anion through hydrogen bonding, thereby facilitating the ring-opening process. nih.gov This principle can be extended to aminocyclopropane derivatives, where the urea catalyst can activate the ring and orient the incoming nucleophile.
Chiral heterobimetallic catalysts have emerged as powerful tools for enantioselective ring-opening reactions of donor-acceptor cyclopropanes with primary arylamines. acs.orgacs.org These catalytic systems, often composed of a lanthanide triflate and a chiral metal phosphate, exhibit enhanced activity and enantioselectivity compared to the individual metal components. acs.org The bimetallic nature of the catalyst is believed to enable a bifunctional activation mode, facilitating the nucleophilic attack of the arylamine on the cyclopropane ring. acs.org
| Catalyst System | Substrate Type | Nucleophile | Key Features |
| Urea-based | Activated Cyclopropanes | Various Nucleophiles | Hydrogen-bond activation, stabilization of intermediates. nih.gov |
| Chiral Heterobimetallic (e.g., Y(OTf)₃ / (R)-Yb[P]₃) | Donor-Acceptor Cyclopropanes | Primary Arylamines | High yield and enantioselectivity, kinetic resolution. acs.orgscispace.com |
The stereochemical course of nucleophilic ring-opening reactions is a critical aspect, often determining the utility of the synthetic method. In reactions catalyzed by chiral heterobimetallic systems, stereospecific ring-opening of both (R) and (S) enantiomers of the cyclopropane substrate has been observed. acs.org This finding suggests that the reaction proceeds primarily through a kinetic resolution process, where one enantiomer reacts faster than the other. acs.org Computational studies support an SN2-type ring-opening mechanism for these transformations. acs.org The catalyst is thought to preferentially bind to one enantiomer of the cyclopropane, leading to its selective ring-opening and resulting in high enantiomeric excess for the product and the unreacted starting material. scispace.com
Electrophilic Ring Opening Processes
Electrophilic attack on the cyclopropane ring provides an alternative pathway for C-C bond cleavage. The regioselectivity of this process is influenced by the electronic nature of the substituents on the cyclopropane ring.
In the presence of a strong acid, such as trifluoromethanesulfonic acid, derivatives like trans-2-phenylcyclopropylamine hydrochloride can undergo electrophilic ring opening. nih.gov This process is proposed to proceed through a dicationic intermediate, where both the amine and a carbon atom of the cyclopropane ring bear positive charges. nih.gov Theoretical studies suggest that strong σ-acceptor groups, such as the ammonium group, interact with the cyclopropane's Walsh orbitals, leading to a weakening and lengthening of the distal C2-C3 bond. nih.gov This electronic effect, combined with charge-charge repulsion in the transition state, favors the cleavage of the distal bond, a less common pathway in cyclopropane ring-opening reactions. nih.gov The resulting carbenium ion can then be trapped by a nucleophile, such as an arene. nih.gov
| Substrate | Reagent | Key Intermediate | Ring Opening Selectivity |
| trans-2-Phenylcyclopropylamine•HCl | CF₃SO₃H | Ammonium-carbenium dication | Distal (C2-C3) bond cleavage nih.gov |
Oxidative Radical Ring-Opening/Cyclization Reactions of Cyclopropane Derivatives
Radical-mediated transformations offer a distinct approach to the functionalization of cyclopropane derivatives. These reactions typically involve the generation of a radical species that initiates a cascade of events, including ring-opening and subsequent cyclization.
The process often begins with the addition of a radical to an unsaturated bond attached to the cyclopropane ring, forming a cyclopropyl-substituted carbon radical. beilstein-journals.orgnih.gov This intermediate can then undergo rapid ring-opening to relieve the ring strain, generating a more stable alkyl radical. beilstein-journals.orgnih.gov This newly formed radical can then participate in intramolecular cyclization, leading to the formation of new ring systems. beilstein-journals.orgnih.gov Various radical precursors and initiation methods, including the use of manganese(III) acetate (B1210297) or visible-light photoredox catalysis, have been employed to trigger these transformations. researchgate.netcolab.ws The versatility of this approach allows for the introduction of a wide range of functional groups and the construction of complex polycyclic structures. beilstein-journals.orgnih.gov
| Reaction Type | Initiator/Catalyst | Intermediate Species | Outcome |
| Alkylation/Ring-Opening/Cyclization | Visible light | Alkyl radical | Formation of two new C-C bonds and a new ring beilstein-journals.org |
| Acylation/Ring-Opening/Cyclization | DTBP (di-tert-butyl peroxide) | Acyl and alkyl radicals | Intermolecular cyclization with an aryl ring beilstein-journals.orgnih.gov |
| Selenation/Ring-Opening/Cyclization | Diphenyldiselenide (heat) | Phenylseleno radical | Intramolecular cyclization nih.gov |
| Fluorination/Ring-Opening | AgF₂ | Alkoxy and alkyl radicals | Formation of fluorinated products beilstein-journals.org |
Mechanistic Probes for Ring Opening in Cyclopropylamine (B47189) Systems
The strained three-membered ring of cyclopropylamine systems, including 2-(1-methylcyclopropyl)aniline, is susceptible to ring-opening reactions under various conditions. Understanding the mechanisms of these transformations is crucial, and researchers have employed several mechanistic probes to elucidate the intermediates and pathways involved. Key insights have been gained through the study of radical cation and dicationic intermediates.
Electron Spin Resonance (ESR) spectroscopy has been a valuable tool in studying the radical cation mechanism of cyclopropylamine ring-opening acs.org. Upon one-electron oxidation, a cyclopropylamine can form a radical cation. This intermediate can then undergo cleavage of a C-C bond within the cyclopropane ring. The regioselectivity and rate of this ring-opening are influenced by the substitution pattern on the ring and the nitrogen atom.
Another significant area of investigation involves electrophilic or oxidative cleavage, which can proceed through dicationic intermediates. For instance, studies on derivatives like trans-2-phenylcyclopropylamine hydrochloride have shown that electrophilic ring-opening can occur at the distal C2-C3 bond nih.gov. This regiochemistry is contrary to many donor-acceptor cyclopropane ring-openings where the vicinal C1-C2 bond cleaves. The formation of a dicationic transition state, influenced by charge-charge repulsion and the σ-withdrawing nature of the ammonium group, is proposed to direct this distal bond cleavage nih.gov.
Oxidative radical ring-opening provides another pathway. In these reactions, a radical can be generated on a carbon atom adjacent to the cyclopropyl ring, which then triggers the ring-opening to form a more stable alkyl radical intermediate beilstein-journals.org. This intermediate can subsequently undergo further reactions, such as cyclization beilstein-journals.org. The specific pathway and resulting products are dependent on the reaction conditions and the structure of the starting cyclopropane derivative beilstein-journals.org.
Influence of Substitution on the Kinetics and Mechanism of Cyclopropyl Ring Opening
Substituents on both the cyclopropyl ring and the amine have a profound impact on the kinetics and mechanism of the ring-opening process. The electronic and steric nature of these substituents can stabilize or destabilize intermediates, thereby altering reaction rates and influencing the regioselectivity of bond cleavage.
Electronic Effects: The electronic properties of substituents are a critical factor. Computational studies on related systems, such as lithium bromocyclopropylidenoids, have shown that electron-donating groups can destabilize the cyclopropane ring, making it more prone to ring-opening researchgate.net. Conversely, electron-withdrawing groups tend to stabilize the ring system researchgate.net. In the context of cyclopropylamines, a strong σ-acceptor group like a protonated amine (-NH3+) can weaken the distal bond of the cyclopropane ring, facilitating its cleavage under electrophilic conditions nih.gov. Theoretical studies suggest that σ-acceptor groups interact with the cyclopropane's 1e” orbital, leading to the lengthening and weakening of the distal bond nih.gov.
Kinetic Data: Kinetic studies on the ring-opening of related cyclopropylcarbinyl radicals provide quantitative insight into the influence of substituents. The rate constants for these ring-openings are sensitive to the substitution pattern, which affects the stability of both the radical intermediate and the transition state for ring-opening researchgate.netacs.org. For example, the presence of stabilizing groups on the radical center can significantly alter the reaction kinetics acs.org.
| Substituent Type | Influence on Cyclopropane Ring | Effect on Ring-Opening |
|---|---|---|
| Electron-Donating Groups (+I, +M) | Destabilize the ring | Accelerate ring-opening |
| Electron-Withdrawing Groups (-I, -M) | Stabilize the ring | Decelerate ring-opening |
| σ-Acceptor Groups (e.g., -NH3+) | Weaken the distal (C2-C3) bond | Promote distal bond cleavage |
Reactivity of the Aniline (B41778) Moiety
Electrophilic Aromatic Substitution (EAS) Reactions
The aniline moiety in this compound is highly reactive towards electrophilic aromatic substitution (EAS). The amino group (-NH₂) is a powerful activating group and an ortho, para-director chemistrysteps.combyjus.comaskfilo.com. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance (+M effect) doubtnut.com. This delocalization increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself byjus.comallen.inmakingmolecules.com.
The resonance structures of aniline show a buildup of negative charge specifically at the ortho and para positions askfilo.comdoubtnut.com. Consequently, electrophiles are preferentially attacked at these positions askfilo.comaskfilo.comlibretexts.org. The high reactivity of aniline can sometimes be a disadvantage, leading to over-reaction, such as in the case of bromination, which readily produces 2,4,6-tribromoaniline without a catalyst byjus.comallen.in.
A notable exception to the typical ortho, para-directing effect is observed during the nitration of aniline in a strongly acidic medium (a mixture of concentrated nitric and sulfuric acids) askfilo.comgauthmath.com. Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺) askfilo.comgauthmath.comdoubtnut.com. The -NH₃⁺ group is a strong electron-withdrawing group (-I effect) and acts as a deactivating, meta-directing group askfilo.comgauthmath.comdoubtnut.com. This results in the formation of a significant amount of the meta-nitro product, alongside the ortho and para isomers allen.indoubtnut.com.
Given the high reactivity of the aniline ring, controlling the regioselectivity of EAS reactions is a significant synthetic challenge. For a molecule like this compound, strategies are needed to prevent over-reaction and to direct substitution to a specific position.
A primary strategy involves moderating the activating effect of the amino group by temporarily converting it into a less-activating substituent. Acetylation of the amino group to form an acetanilide is a common and effective method allen.inlibretexts.org. The acetyl group is still an ortho, para-director, but it is significantly less activating than the free amino group. This attenuation of reactivity allows for more controlled, monosubstitution reactions. For example, the nitration of acetanilide yields the para-nitro product in high yield, as the steric bulk of the acetylamino group disfavors substitution at the ortho position libretexts.org. The acetyl group can then be easily removed by hydrolysis to regenerate the amino group libretexts.org.
Another approach involves the use of protecting groups that can influence regioselectivity at a remote position nih.gov. While specific examples for cyclopropyl anilines are not extensively detailed, the principle of using a protecting group to sterically or electronically favor substitution at a particular site is a well-established strategy in organic synthesis nih.gov. Careful choice of reaction conditions, such as using less reactive halogenating agents (e.g., N-bromosuccinimide instead of Br₂) and controlling the temperature, can also help to achieve selective monosubstitution youtube.com.
Nucleophilic Reactivity of the Aromatic Ring in Aniline Derivatives
The aromatic ring of aniline and its derivatives, including this compound, is electron-rich due to the electron-donating nature of the amino group. This inherent electron density means the ring itself primarily acts as a nucleophile in reactions with electrophiles (EAS reactions) quora.com.
For the aromatic ring to be susceptible to attack by a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) reaction, it typically needs to be electron-deficient. This is usually achieved by the presence of strong electron-withdrawing groups (such as -NO₂) on the ring. Since the amino group is strongly electron-donating, it deactivates the ring towards nucleophilic attack.
However, the aniline moiety can be chemically modified to make the aromatic ring reactive towards nucleophiles. The most important transformation in this regard is the conversion of the primary amino group into a diazonium salt (-N₂⁺) via reaction with nitrous acid (diazotization) chemistrysteps.com. The resulting benzenediazonium ion is an excellent electrophile. More importantly, the diazonium group is an outstanding leaving group (as N₂ gas), which allows for nucleophilic substitution on the aromatic ring through Sandmeyer-type reactions. In these reactions, a nucleophile (e.g., Cl⁻, Br⁻, CN⁻) replaces the diazonium group, providing a powerful synthetic route to introduce a wide variety of substituents onto the aromatic ring that are not easily accessible through direct EAS on aniline itself.
Oxidation and Reduction Transformations of the Aniline Moiety
The chemical reactivity of the aniline moiety within this compound allows for a variety of oxidation and reduction transformations, yielding a range of functionalized derivatives. These reactions are fundamental in synthetic organic chemistry for the introduction of new functional groups and the construction of more complex molecular architectures. The presence of the 1-methylcyclopropyl substituent can influence the reactivity and selectivity of these transformations.
Oxidation of the Aniline Moiety
The primary amino group of this compound is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and azo compounds, or can result in polymerization. The specific outcome is highly dependent on the choice of oxidizing agent and the reaction conditions.
One of the key oxidative transformations is the conversion of the aniline to the corresponding nitro derivative, 1-(1-methylcyclopropyl)-2-nitrobenzene. This transformation is a valuable tool for further synthetic modifications. While specific experimental data for the oxidation of this compound is not extensively detailed in publicly available literature, general methods for the oxidation of anilines to nitroarenes can be applied. These methods often employ strong oxidizing agents.
Commonly used reagents for this type of oxidation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide with a suitable catalyst. The reaction mechanism typically involves the initial oxidation of the amine to a hydroxylamine, which is then further oxidized to a nitroso compound, and finally to the nitro derivative.
Table 1: General Conditions for Oxidation of Anilines to Nitroarenes
| Oxidizing Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Typical Yields (%) |
| Hydrogen Peroxide | Methyltrioxorhenium (MTO) | Acetonitrile | 0 - 25 | 70-90 |
| m-CPBA | - | Dichloromethane | 0 - 25 | 60-85 |
| Oxone® | - | Aqueous Acetonitrile | 25 - 50 | 75-95 |
| Trifluoroperacetic acid | - | Dichloromethane | 0 | 80-95 |
Note: The yields are general for substituted anilines and may vary for this compound.
Another important aspect of the oxidative chemistry of cyclopropylanilines involves single-electron transfer (SET) processes. Research has shown that N-cyclopropylanilines can undergo SET oxidation to form a nitrogen radical cation. This intermediate is highly reactive and can lead to the irreversible opening of the cyclopropyl ring. This unique reactivity has been exploited in various synthetic methodologies, including photocatalyzed cycloaddition reactions. While this ring-opening pathway is a significant aspect of the compound's reactivity, it represents a different mode of transformation from the direct oxidation of the amino group to other nitrogen-containing functionalities.
Reduction of the Aniline Moiety and its Derivatives
The aniline moiety and its oxidized derivatives, such as the corresponding nitro compound, can undergo various reduction reactions. Catalytic hydrogenation is a common and efficient method for these transformations.
For instance, the reduction of the corresponding nitroarene, 1-(1-methylcyclopropyl)-2-nitrobenzene, would regenerate the parent aniline, this compound. This reduction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. Other reducing agents like tin(II) chloride in hydrochloric acid or iron in acetic acid can also be employed.
Table 2: General Conditions for the Reduction of Nitroarenes to Anilines
| Reducing Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Typical Yields (%) |
| H₂ | Pd/C | Ethanol/Methanol | 25 | >90 |
| H₂ | PtO₂ (Adams' catalyst) | Ethyl acetate | 25 | >90 |
| SnCl₂·2H₂O | - | Ethanol/HCl | 78 | 70-90 |
| Fe | Acetic Acid | Water/Ethanol | 100 | 80-95 |
Note: The yields are general for substituted nitroarenes and would be expected to be high for 1-(1-methylcyclopropyl)-2-nitrobenzene.
Furthermore, the aromatic ring of this compound itself can be reduced under more forcing conditions. Catalytic hydrogenation using catalysts like rhodium on alumina or ruthenium on carbon at elevated temperatures and pressures can lead to the saturation of the benzene ring, affording 2-(1-methylcyclopropyl)cyclohexylamine. The choice of catalyst and reaction conditions is crucial to achieve selectivity for either the reduction of the nitro group or the aromatic ring.
Derivatization and Functionalization Strategies
Functionalization of the Cyclopropyl (B3062369) Ring
The cyclopropyl group, a strained three-membered ring, offers unique opportunities for chemical transformation. One of the primary reactions involving the cyclopropyl ring is its ring-opening. This can be initiated through single-electron transfer (SET) oxidation of the aniline (B41778) nitrogen. The resulting radical cation can induce the opening of the cyclopropane (B1198618) ring. researchgate.netresearchgate.net For instance, studies on N-cyclopropylanilines have shown that one-electron oxidation can lead to the formation of a distonic radical cation, where the charge is on the nitrogen and the radical is on a carbon of the opened cyclopropane ring. nih.gov This reactive intermediate can then be trapped by various reagents.
In the presence of oxygen, N-(1-methylcyclopropyl)-N-phenylamine has been observed to undergo an autocatalytic radical ring-opening to form N-(1,2-dioxolan-3-yl)-N-phenylamine. researchgate.net The regioselectivity of the ring-opening is influenced by substituents on the cyclopropyl ring, with cleavage generally occurring to form the more stable carbon radical. nih.gov While direct functionalization of the cyclopropyl C-H bonds without ring-opening is a challenging transformation, palladium-catalyzed methods have been developed for the C-H arylation of cyclopropanes, offering a pathway to more complex structures. researchgate.net
Functionalization at the Aniline Nitrogen Atom
The nitrogen atom of the aniline moiety is a key site for functionalization, readily undergoing reactions such as N-alkylation, N-acylation, and the formation of imines.
N-Alkylation and N-Acylation Reactions
N-alkylation of anilines can be achieved using various alkylating agents. researchgate.net For example, carboxylic acids can serve as alkyl sources in the presence of a suitable catalyst. csic.es Ruthenium-catalyzed N-alkylation of amines with carboxylic acids and molecular hydrogen represents a green and efficient method. csic.es Iron-catalyzed N-alkylation reactions have also gained prominence as an environmentally friendly approach. researchgate.net Furthermore, electrochemical strategies have been developed for the N-alkylation and N-acylation of related compounds using carboxylic acids, avoiding the need for external oxidants or metal catalysts. rsc.org
N-acylation is another common transformation for anilines. This reaction is often used to protect the amino group or to introduce new functional moieties.
| Reaction Type | Reagent/Catalyst | Product Type |
| N-Alkylation | Carboxylic Acids / Ru or Fe catalyst | N-Alkyl anilines |
| N-Alkylation | Alcohols / Niobium oxide catalyst | N-Alkyl anilines |
| N-Acylation | Carboxylic Acids (electrochemical) | N-Acyl anilines |
Formation of Imine and Schiff Base Derivatives
The primary amine of 2-(1-methylcyclopropyl)aniline can react with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netscispace.com This condensation reaction is typically reversible and involves the formation of a carbinolamine intermediate followed by dehydration. scispace.comresearchgate.net The formation of the C=N double bond is a key transformation that can be catalyzed by acids or bases, or driven by the removal of water. scispace.com These imine derivatives can serve as transient directing groups in C-H activation reactions, facilitating further functionalization of the molecule. rsc.orgsioc-journal.cn The synthesis of Schiff bases can often be achieved under mild conditions, including microwave irradiation or using natural acid catalysts like those found in lemon juice. researchgate.netscispace.com
Aromatic Ring Functionalization via Substitution and C-H Activation
The benzene (B151609) ring of this compound is susceptible to functionalization through both classical electrophilic substitution reactions and modern metal-catalyzed C-H activation strategies.
Electrophilic Substitution (e.g., Nitration, Halogenation, Sulfonation)
The amino group of aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions due to its electron-donating nature. byjus.com However, the steric bulk of the 1-methylcyclopropyl group at the ortho position would likely favor substitution at the para position.
Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can lead to a mixture of ortho, meta, and para products, as well as oxidation byproducts. byjus.comstackexchange.comyoutube.com The formation of the meta product is attributed to the protonation of the aniline to form the anilinium ion, which is a meta-directing group. stackexchange.com
Halogenation: Anilines react readily with halogens. For example, reaction with bromine water typically results in the formation of a poly-brominated product. byjus.com
Sulfonation: Reaction with sulfuric acid leads to the formation of anilinium hydrogen sulfate, which upon heating, rearranges to form sulfanilic acid. byjus.com
| Reaction | Reagents | Expected Major Product Position |
| Nitration | HNO₃, H₂SO₄ | Para, with some meta and ortho |
| Halogenation | Br₂ | Para |
| Sulfonation | H₂SO₄ | Para |
Metal-Catalyzed C-H Activation and Functionalization Directed by Aniline Moieties
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. researchgate.netdmaiti.com The aniline moiety can act as a directing group, facilitating the selective functionalization of C-H bonds at the ortho position. researchgate.net Various metals, including palladium, rhodium, and nickel, have been employed for this purpose. researchgate.net These reactions can introduce a wide range of functional groups, such as alkyl, aryl, and others, onto the aromatic ring. researchgate.net For instance, palladium-catalyzed C-H nitration of anilines has been achieved using a removable pyrimidine (B1678525) directing group, offering a method for ortho-nitration. researchgate.net Similarly, rhodium catalysis has been used for the direct ortho-alkylation of anilines with diazo compounds. researchgate.net The development of transient directing groups has further enhanced the efficiency of these transformations by avoiding the need for separate installation and removal steps of the directing group. rsc.orgsioc-journal.cnsnnu.edu.cn
Cyclization Reactions for Heterocyclic Scaffolds
The inherent reactivity of the aniline functional group, coupled with the unique structural features of the 1-methylcyclopropyl substituent, allows for the strategic construction of various heterocyclic systems. These reactions are pivotal in medicinal chemistry and materials science, where the resulting fused-ring structures often form the core of biologically active compounds and functional materials.
Formation of Quinoline (B57606) and Other Nitrogen-Containing Heterocycles from Aniline Derivatives
The synthesis of quinolines, a prominent class of nitrogen-containing heterocycles with a wide array of biological activities, can be achieved from appropriately substituted aniline precursors. The cyclization of derivatives of this compound provides a pathway to novel quinoline structures, leveraging the reactivity of both the aniline nitrogen and the cyclopropyl group.
The reaction proceeds via an acid-catalyzed intramolecular cyclization. The likely mechanism involves the protonation of the imine nitrogen, followed by electrophilic attack of the activated imine carbon onto the aniline ring. Subsequent rearrangement and aromatization, potentially involving the cleavage of the cyclopropyl ring under the harsh acidic conditions, would lead to the final quinoline product. The specific substitution pattern on the resulting quinoline would be dictated by the precise reaction conditions and the fate of the 1-methylcyclopropyl group during the cyclization and aromatization sequence.
Table 1: Cyclization of this compound Derivative to Quinolines
| Starting Material | Reagent | Product Class | Citation |
| N-(4-Nitrobenzylidene)-2-(1-methylcyclopropyl)aniline | Concentrated H₂SO₄ | Quinoline derivatives | researchgate.net |
Advanced Spectroscopic Characterization Methodologies
Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for molecular weight determination and structural analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this method, the sample is vaporized and separated into its components as it passes through a capillary column. Each separated component then enters the mass spectrometer, where it is ionized and detected.
For 2-(1-Methylcyclopropyl)aniline, GC-MS serves two primary purposes:
Identification: The retention time in the GC provides a preliminary identification marker. The subsequent mass spectrum, which shows the molecular ion peak and a unique fragmentation pattern, acts as a molecular fingerprint, allowing for confirmation of the compound's identity by comparing it to spectral libraries. The molecular weight of this compound is 147.22 g/mol . nist.govnih.gov
Purity Assessment: The gas chromatogram can reveal the presence of impurities, such as starting materials, byproducts, or solvents from the synthesis. The relative area of each peak in the chromatogram corresponds to the proportion of that component in the mixture, enabling a quantitative assessment of the compound's purity. epa.gov Standard methods for the analysis of aniline (B41778) derivatives by GC are well-established, providing a robust framework for its application to this compound. epa.govd-nb.info
| Parameter | Description | Typical Value/Setting for Aniline Derivatives |
| Column | The stationary phase where separation occurs. | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | An inert gas that moves the sample through the column. | Helium or Hydrogen |
| Injection Mode | Method of introducing the sample. | Split/Splitless |
| Ionization | Method used to ionize the molecule. | Electron Ionization (EI) at 70 eV |
| Analyzer | Separates ions based on their m/z ratio. | Quadrupole |
This table represents typical parameters for the GC-MS analysis of aniline-related compounds.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is suited for analyzing polar and thermally unstable compounds that are not amenable to GC-MS. thermofisher.com ESI is a soft ionization technique that typically keeps the molecule intact, primarily showing the protonated molecular ion [M+H]+. nih.gov
Reaction Monitoring: LC-ESI-MS is a valuable tool for real-time monitoring of chemical reactions. nih.govd-nb.info By directly infusing small aliquots of the reaction mixture into the mass spectrometer, chemists can track the consumption of reactants and the formation of this compound. This allows for precise determination of reaction completion and optimization of reaction conditions such as temperature and catalyst loading.
Metabolite Profiling: In biological systems, LC-MS is a key platform for metabolomics, the study of small molecules or metabolites. nih.govnih.govmdpi.com If this compound were introduced to a biological system, LC-ESI-MS could be used to identify potential metabolites. mdpi.com The high resolution and accuracy of modern mass spectrometers allow for the detection of mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, oxidation, or conjugation).
Below is a table of predicted m/z values for this compound and its potential adducts that would be targeted in an LC-ESI-MS analysis. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]+ | [C10H14N]+ | 148.11208 |
| [M+Na]+ | [C10H13NNa]+ | 170.09402 |
| [M+NH4]+ | [C10H17N2]+ | 165.13862 |
| [M+K]+ | [C10H13NK]+ | 186.06796 |
| [M-H]- | [C10H12N]- | 146.09752 |
Data sourced from predicted values for C10H13N. uni.lu
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, resulting in an IR spectrum that is characteristic of the molecule's functional groups.
Vapor phase IR spectroscopy measures the spectrum of a compound in its gaseous state. This technique provides information about the molecule's fundamental vibrations free from the influence of intermolecular interactions (like hydrogen bonding) that are present in condensed phases (liquids or solids). nist.gov While a specific vapor phase IR spectrum for this compound is not detailed in available literature, the spectrum would be expected to show sharper, more defined absorption bands for the N-H and C-H stretching vibrations compared to its condensed-phase spectrum.
Fourier-Transform Infrared (FTIR) spectroscopy is a high-resolution technique used to obtain an infrared spectrum of a sample. rsc.org For this compound, FTIR is used to confirm the presence of its key functional groups. The analysis of aniline and its derivatives shows characteristic peaks for the amine (-NH2) group, the aromatic ring, and the aliphatic components. researchgate.netresearchgate.netresearchgate.net
The expected characteristic absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 3000-2850 | C-H Stretch | Cyclopropyl (B3062369) & Methyl Groups |
| ~1620 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1600-1450 | C=C Ring Stretch | Aromatic Ring |
| 1360-1250 | C-N Stretch | Aromatic Amine |
| ~850 | N-H Wag | Primary Amine (-NH₂) |
This table presents expected FTIR absorption regions for the functional groups present in this compound based on data for analogous compounds. researchgate.netresearchgate.netrroij.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra would be essential for the complete characterization of this compound. rsc.org
¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin splitting).
Aromatic Protons: Signals expected in the δ 6.5-7.5 ppm region, showing complex splitting patterns due to coupling between adjacent protons on the benzene (B151609) ring.
Amine Protons: A broad singlet typically appearing between δ 3.0-5.0 ppm, the position of which can vary with solvent and concentration.
Cyclopropyl Protons: Signals for the -CH₂- groups of the cyclopropyl ring would appear in the upfield region, likely between δ 0.5-1.5 ppm.
Methyl Protons: A singlet corresponding to the three protons of the methyl group (-CH₃), expected in the upfield region around δ 1.0-1.5 ppm.
¹³C NMR: The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms.
Aromatic Carbons: Multiple signals expected in the δ 110-150 ppm range. The carbon attached to the nitrogen atom (C-N) would be among the most deshielded.
Aliphatic Carbons: The carbons of the cyclopropyl ring and the methyl group would appear in the upfield region, typically between δ 10-30 ppm.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 6.5 - 7.5 | 115 - 130 |
| Aromatic C-N | - | 140 - 150 |
| Aromatic C-C(alkyl) | - | 130 - 140 |
| Amine N-H | 3.0 - 5.0 (broad) | - |
| Cyclopropyl C-H₂ | 0.5 - 1.5 | 10 - 20 |
| Quaternary Cyclopropyl C | - | 20 - 30 |
| Methyl C-H₃ | 1.0 - 1.5 | 15 - 25 |
This table outlines the predicted chemical shift regions in ¹H and ¹³C NMR for this compound based on general principles and data for similar structures.
1H NMR for Proton Environment Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for characterizing the chemical environment of protons within a molecule. For "this compound," the ¹H NMR spectrum provides signature signals corresponding to the aromatic, amine, cyclopropyl, and methyl protons. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) of these signals offer a complete picture of the proton connectivity.
Due to the limited availability of specific experimental data for "this compound" in the cited literature, the spectral data for the structurally analogous compound, 2-isopropylaniline, is presented below to illustrate the principles of proton environment characterization. In the hypothetical spectrum of "this compound," one would expect to see distinct signals for the diastereotopic cyclopropyl methylene protons and a singlet for the methyl group protons, in addition to the aromatic and amine proton signals.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 6.6-7.2 | m | - |
| NH₂ | 3.6 | s (broad) | - |
| CH(CH₃)₂ | 2.8-3.0 | septet | ~7.0 |
| CH(CH₃)₂ | 1.2-1.3 | d | ~7.0 |
13C NMR for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of a molecule. Each unique carbon atom in "this compound" would produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Ar-C (C-NH₂) | ~144 |
| Ar-C (C-Alkyl) | ~133 |
| Ar-CH | 115-128 |
| CH(CH₃)₂ | ~27 |
| CH(CH₃)₂ | ~22 |
Advanced Multinuclear NMR Techniques (e.g., 119Sn NMR for organometallic derivatives)
The versatility of NMR spectroscopy extends beyond ¹H and ¹³C to other magnetically active nuclei. For organometallic derivatives of "this compound," multinuclear NMR can provide invaluable insights into the metal-ligand bonding and structure. For instance, in the case of an organotin derivative, such as a stannylamine formed by reacting "this compound" with an organotin halide, ¹¹⁹Sn NMR spectroscopy would be a powerful characterization tool.
The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom. A change in the geometry at the tin center from tetrahedral to trigonal bipyramidal or octahedral upon complexation results in a significant upfield or downfield shift of the ¹¹⁹Sn resonance. This allows for the detailed study of coordination chemistry and reaction mechanisms involving these derivatives. While specific data for a "this compound" derivative is not available, the principles remain broadly applicable to organometallic complexes. nih.gov
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, essential for the separation, identification, and quantification of components in a mixture. thermofisher.com
Determination of Purity and Quantification of Products
HPLC is routinely employed to assess the purity of "this compound" and to quantify it in reaction mixtures or final products. thermofisher.com A reversed-phase HPLC method, typically using a C18 stationary phase, is often suitable for this purpose. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. chemicalbook.commdpi.com Detection is commonly achieved using a UV detector set at a wavelength where the aniline derivative exhibits strong absorbance.
By comparing the peak area of the analyte to that of a certified reference standard, the purity and concentration can be accurately determined. nih.gov Method validation ensures the reliability of these measurements by assessing parameters such as linearity, accuracy, precision, and specificity. upb.ro
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient or isocratic mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Chiral-Phase HPLC for Enantiomeric Purity Determination
While "this compound" itself is not chiral, derivatives can be synthesized that are chiral. In such cases, determining the enantiomeric purity is crucial, particularly in pharmaceutical applications where enantiomers can have different pharmacological activities. chromatographyonline.com Chiral-phase HPLC is the most widely used technique for this purpose. chiralpedia.com
This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. sigmaaldrich.com The choice of CSP and mobile phase is critical for achieving baseline resolution of the enantiomers. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. springernature.com The development of a chiral HPLC method allows for the accurate determination of the enantiomeric excess (ee) of a chiral product. chiralpedia.com
X-ray Crystallography for Precise Molecular Structure Determination (e.g., catalyst-substrate complexes)
X-ray crystallography is the most powerful technique for obtaining an unambiguous determination of the three-dimensional structure of a crystalline solid at atomic resolution. This method can be applied to "this compound" if it can be crystallized, or more commonly, to its crystalline derivatives or metal complexes. jocpr.com
For instance, determining the crystal structure of a transition metal complex where "this compound" acts as a ligand would provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com This information is invaluable for understanding catalyst-substrate interactions, reaction mechanisms, and structure-activity relationships. researchgate.net The resulting structural data, including atomic coordinates, can be deposited in crystallographic databases for public access.
Computational and Theoretical Investigations
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the intrinsic properties of 2-(1-Methylcyclopropyl)aniline at the electronic level. DFT methods offer a balance between computational cost and accuracy, making them suitable for detailed analysis of molecular structure, reaction pathways, and electronic characteristics. nih.govdntb.gov.ua
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving aniline (B41778) derivatives. nih.gov This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating reaction mechanisms. For instance, in reactions such as electrophilic aromatic substitution or N-alkylation, theoretical models can predict the most favorable pathways.
Studies on similar aromatic amines, like the reaction of aniline with methyl radicals, have shown that DFT can effectively model competing pathways such as hydrogen abstraction from the amino group versus radical addition to the aromatic ring. nih.gov By applying this methodology to this compound, researchers can compute the energy barriers for various reactions, determining whether the cyclopropyl (B3062369) or aniline moiety is the more likely site of reaction under specific conditions. The geometry of the transition states provides a snapshot of the bond-forming and bond-breaking processes, offering a level of detail that is often difficult to obtain experimentally.
A hypothetical reaction coordinate for a representative reaction of an aniline derivative is detailed in the table below, illustrating the type of data generated from these calculations.
| Parameter | Reactants | Transition State (TS) | Intermediate (IS) | Products |
| Relative Energy (kcal/mol) | 0.0 | +25.4 | -5.2 | -15.8 |
| Key Bond Distance (Å) | N/A | C-H: 1.52, H-X: 1.35 | C-X: 2.10 | C-X: 1.85 |
| Imaginary Frequency (cm⁻¹) | N/A | -1250 | N/A | N/A |
This interactive table contains hypothetical data for illustrative purposes.
Analysis of Electronic Structure, Charge Distribution, and Reactivity
The electronic structure of this compound dictates its reactivity. DFT calculations provide a detailed picture of electron distribution through various analyses. samipubco.com
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. samipubco.comkashanu.ac.ir For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, making this region susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface. samipubco.com In these maps, electron-rich regions (negative potential), such as the area around the nitrogen atom's lone pair, are identified as likely sites for electrophilic attack. Conversely, electron-deficient regions (positive potential), typically around the hydrogen atoms of the amine group, are susceptible to nucleophilic attack.
Reactivity Descriptors: DFT calculations can quantify reactivity through various descriptors, as shown in the table below. nih.gov
| Descriptor | Definition | Significance |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. |
This interactive table outlines key reactivity descriptors derived from DFT calculations.
Detailed studies on aniline derivatives show that substituents significantly influence these electronic properties. researchgate.net The 1-methylcyclopropyl group, being an electron-donating group, is expected to increase the electron density on the aniline ring, thereby activating it towards electrophilic substitution, particularly at the ortho and para positions relative to the amino group.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be used to interpret and verify experimental data. nih.gov By calculating properties like vibrational frequencies (IR), nuclear magnetic shieldings (NMR), and electronic transitions (UV-Vis), a theoretical spectrum can be generated.
For this compound, DFT calculations can predict the vibrational modes associated with the N-H stretches of the amine, the aromatic C-H bends, and the characteristic vibrations of the cyclopropyl ring. researchgate.net Similarly, the 1H and 13C NMR chemical shifts can be calculated and compared with experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental values can often be reconciled by considering solvent effects and conformational averaging.
Molecular Modeling and Simulation Approaches
While quantum chemistry focuses on electronic details, molecular modeling and simulation approaches are used to study the larger-scale behavior of molecules, such as conformational preferences and intermolecular interactions.
Conformational Analysis and Stereoelectronic Effects in Cyclopropyl Anilines
The flexibility of this compound arises from rotation around the single bond connecting the cyclopropyl group to the aniline ring. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. ijpsr.com Studies on related molecules, such as cyclopropyl methyl ketone, have used computational methods to determine that conformations where the cyclopropyl ring and an adjacent pi-system are aligned (bisected or eclipsed) have different stabilities due to stereoelectronic effects. uwlax.edu
For this compound, the key dihedral angle is between the plane of the aniline ring and the plane of the cyclopropyl ring. The relative energies of different conformers can be calculated to generate a potential energy surface, revealing the most stable conformations and the energy barriers to rotation between them. uwlax.edu The stability of these conformers is governed by a balance of steric hindrance (repulsion between the methyl group and the aniline ring) and stereoelectronic effects, such as the favorable interaction between the Walsh orbitals of the cyclopropyl ring and the π-system of the aniline ring.
Modeling of Catalyst-Substrate Interactions
Molecular modeling is a valuable tool for understanding how this compound interacts with catalysts, such as transition metal complexes used in cross-coupling reactions. Using molecular docking and molecular dynamics simulations, researchers can predict the preferred binding mode of the substrate within the catalyst's active site.
These models can identify key intermolecular interactions, such as hydrogen bonds, π-stacking, or coordination of the nitrogen atom to a metal center. By calculating the binding energy of different orientations, the most stable catalyst-substrate complex can be determined. This information is crucial for understanding the mechanism of catalysis, explaining observed stereoselectivity, and designing more efficient catalysts for reactions involving this class of compounds.
Kinetic and Thermodynamic Studies
Computational and theoretical investigations into the kinetic and thermodynamic parameters of reactions involving this compound and related cyclopropylamine (B47189) systems provide crucial insights into their reaction mechanisms and reactivity. These studies often focus on determining the energy landscapes of reaction pathways, including the calculation of activation barriers and reaction rate constants.
Calculation of Activation Barriers and Reaction Rate Constants
Computational chemistry serves as a powerful tool for elucidating the energetics of chemical reactions. For cyclopropylamine derivatives, a key area of investigation is the ring-opening reaction of the corresponding aminium radical cation. This process is of significant interest due to its application in mechanistic probes, specifically as a radical clock.
Theoretical calculations have been employed to determine the activation barriers (Ea) and Arrhenius pre-exponential factors (log A) for the ring-opening of the cyclopropylaminium radical cation, a model system closely related to the radical cation of this compound. These calculations are often performed using various levels of theory, such as Density Functional Theory (DFT) and coupled-cluster methods like CCSD(T), to achieve high accuracy.
For the ring-opening of the cyclopropylaminium radical cation, detailed molecular orbital calculations have provided estimates for the activation energy. For instance, calculations at the CCSD(T)/cc-pVTZ//QCISD/cc-pVDZ level of theory have been utilized to predict these parameters. It is important to note that for the cyclopropylaminium radical cation itself, theoretical studies suggest that the ring-opened species is the more stable structure, with the perpendicular cyclopropylaminium radical cation existing as a transition state structure. Rotation of the 2p orbital in this transition state to a bisected arrangement leads to the ring opening.
Below is a table summarizing theoretical data for the ring-opening of related radical clock systems, which provides context for the reactivity of the this compound radical cation.
| Radical System | Level of Theory | Activation Energy (Ea) (kcal/mol) | Free Energy of Activation (ΔG‡) (kcal/mol) |
| Cyclopropylcarbinyl Radical | CCSD(T) | 9.70 | 8.49 |
| Cyclopropoxy Radical | CCSD(T) | 0.64 | - |
Data adapted from a computational study on radical clocks. The data for the cyclopropylaminium radical cation indicates no barrier for ring opening of the bisected conformer.
These computational findings highlight the low activation barrier for the ring-opening of aminium radical cations derived from cyclopropylamines, underscoring their utility as fast radical clocks. The substitution pattern, such as the presence of a methyl group and the aniline ring in this compound, would be expected to influence the precise values of these kinetic parameters.
Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights
The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position affects the rate of a chemical reaction. The magnitude of the KIE can provide information about bond breaking or formation in the rate-determining step of a reaction.
A primary KIE (kH/kD > 1) would be expected if the N-H bond is broken or formed in the rate-limiting step. Conversely, a secondary KIE might be observed if the isotopic substitution is at a position not directly involved in bond cleavage, which can provide information about changes in hybridization or steric environment at that position during the transition state.
In the context of reactions involving the cyclopropyl group of this compound, isotopic labeling of the cyclopropyl hydrogens could be used to investigate the mechanism of ring-opening or other rearrangements. A significant KIE would suggest that a C-H bond on the cyclopropyl ring is involved in the rate-determining step.
Application of Radical Clock Probes in Mechanistic Elucidation
The cyclopropylamine moiety, as present in this compound, is a well-established radical clock. A radical clock is a molecule that undergoes a characteristic unimolecular reaction at a known rate, which can be used to "time" a competing bimolecular reaction. The general principle involves the generation of a radical intermediate that can either be trapped by another reactant or undergo a rearrangement (the "clock" reaction). The ratio of the trapped unrearranged product to the rearranged product, combined with the known rate of the clock reaction, allows for the determination of the rate of the trapping reaction.
In the case of cyclopropylamine derivatives, the aminium radical cation generated, for instance, via single-electron transfer (SET), can undergo a rapid ring-opening reaction to form a distonic radical cation. This ring-opening process serves as the unimolecular clock reaction. The rate of this ring opening is very fast, making cyclopropylamines suitable probes for very rapid radical reactions.
The use of N-cyclopropylanilines as probes for the oxidative properties of photosensitizers is a notable application. acs.org Upon oxidation, the N-cyclopropylaniline forms a radical cation which can then undergo the characteristic ring-opening. acs.org The lifetime of the radical cation is dictated by the rate of this cyclopropyl ring-opening. acs.org By measuring the kinetics of this process, researchers can gain insights into the rates of single-electron transfer and other oxidative processes. acs.org
Stereochemistry and Asymmetric Transformations
Strategies for Enantioenrichment of 2-(1-Methylcyclopropyl)aniline and its Homologs
The creation of single-enantiomer cyclopropyl (B3062369) anilines can be approached through several strategic pathways. These methods are designed to either directly generate a specific enantiomer or to separate a racemic mixture into its constituent enantiomers.
Key strategies include:
Asymmetric Catalysis: This is one of the most efficient methods for establishing chirality. It involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For cyclopropyl anilines, this could involve asymmetric cyclopropanation reactions or asymmetric modifications of a pre-existing cyclopropyl ring.
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to the aniline (B41778) nitrogen or to a precursor molecule to control the formation of the chiral cyclopropane (B1198618) ring.
Kinetic Resolution: This technique separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer unreacted and thus enantioenriched. wikipedia.org
Enzymatic Resolutions: Enzymes are highly selective natural catalysts that can differentiate between enantiomers with remarkable precision. Hydrolases, for example, are often used in the kinetic resolution of racemic esters or amides, which could be synthetic precursors to chiral cyclopropyl anilines. nih.gov
The choice of strategy often depends on the specific substrate, the desired scale of the reaction, and the availability of chiral catalysts or auxiliaries.
Diastereoselective Control in Synthetic Pathways Leading to Cyclopropyl Anilines
In cases where the target molecule contains more than one stereocenter, both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry must be controlled. For derivatives of this compound that may have additional substituents on the cyclopropane or aromatic ring, achieving high diastereoselectivity is crucial.
Diastereoselective control is typically achieved by:
Substrate Control: The existing stereocenters in the starting material can influence the stereochemical outcome of subsequent reactions. By choosing a substrate with the appropriate stereochemistry, it is possible to direct the formation of the desired diastereomer.
Reagent Control: The use of sterically demanding or stereochemically defined reagents can favor the formation of one diastereomer over another. For instance, in a cyclopropanation reaction, the choice of the carbene precursor and the catalyst can significantly impact the diastereoselectivity.
Catalyst Control: Chiral catalysts can be designed to create a specific diastereomeric product by controlling the orientation of the reactants in the transition state. Rhodium-catalyzed cyclopropanation reactions, for example, have been shown to provide high levels of diastereoselectivity in the synthesis of cyclopropane carboxylates, which can be precursors to cyclopropyl anilines. organic-chemistry.org
A notable example of achieving high diastereoselectivity is the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide, which yields highly trans-selective 1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org While not directly involving this compound, this methodology illustrates the potential for achieving high diastereocontrol in the synthesis of related structures.
Table 1: Illustrative Examples of Diastereoselective Cyclopropanation
The following table presents data for analogous cyclopropanation reactions to illustrate the principle of diastereoselective control.
| Catalyst | Olefin | Diazo Compound | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Rh₂(OAc)₄ | N-vinylphthalimide | Methyl phenyldiazoacetate | >98:2 | 85 | organic-chemistry.org |
| Rh₂(OAc)₄ | Styrene | Ethyl diazoacetate | 75:25 | 90 | General Literature |
| Cu(acac)₂ | 1-Octene | Ethyl diazoacetate | 70:30 | 88 | General Literature |
Chiral Catalysis in Cyclopropyl Aniline Chemistry
Chiral catalysis is a powerful tool for the asymmetric synthesis of cyclopropyl anilines, offering the potential for high enantioselectivity and catalytic turnover. Both chiral Lewis acids and transition metal-chiral ligand systems have been explored for various asymmetric transformations that could be applied to the synthesis of these compounds.
Chiral Lewis acids are electron-pair acceptors that can activate a substrate towards nucleophilic attack while creating a chiral environment around the reaction center. wikipedia.org Although not a direct synthesis of the cyclopropane ring, asymmetric ring-opening of a suitable precursor could be a viable strategy. For instance, a prochiral cyclopropene (B1174273) could potentially be opened asymmetrically in the presence of a chiral Lewis acid and an aniline nucleophile.
More commonly, chiral Lewis acids are employed in cycloaddition reactions. For example, chiral oxazaborolidinium ions (COBIs) have proven to be effective catalysts for a variety of asymmetric transformations, including Diels-Alder and cycloaddition reactions. sigmaaldrich.com Such catalysts could be envisioned in a pathway to construct a substituted cyclohexane (B81311) ring that is later converted to a cyclopropyl aniline derivative.
Transition metal catalysis is a versatile and widely used method for asymmetric synthesis. nih.gov The combination of a transition metal, such as rhodium, palladium, or copper, with a chiral ligand creates a chiral catalyst that can induce enantioselectivity in a variety of reactions. mdpi.com
For the synthesis of chiral cyclopropyl anilines, key enantioselective processes include:
Asymmetric Cyclopropanation: This is the most direct approach to forming the chiral cyclopropane ring. A transition metal catalyst with a chiral ligand can catalyze the reaction between an alkene and a diazo compound to produce an enantioenriched cyclopropane.
Asymmetric C-H Functionalization: In a molecule that already contains a cyclopropane ring, a chiral transition metal catalyst can be used to selectively functionalize a C-H bond, potentially creating a new stereocenter or desymmetrizing a meso-compound. mdpi.com
The choice of the metal and the chiral ligand is critical for achieving high enantioselectivity. A wide array of chiral ligands, such as those based on BINOL, Salen, or chiral phosphines, have been developed for this purpose.
Table 2: Representative Chiral Ligands for Transition Metal-Catalyzed Asymmetric Synthesis
This table provides examples of chiral ligands and their applications in reactions relevant to the synthesis of chiral molecules.
| Chiral Ligand Type | Transition Metal | Application | Potential Relevance to Cyclopropyl Anilines |
| Chiral Phosphines (e.g., BINAP) | Rhodium, Ruthenium, Palladium | Asymmetric Hydrogenation, Cross-Coupling | Asymmetric reduction of a precursor or C-N bond formation. |
| Chiral Bis(oxazoline) (BOX) Ligands | Copper, Zinc | Asymmetric Cyclopropanation, Lewis Acid Catalysis | Direct enantioselective formation of the cyclopropane ring. |
| Chiral Salen Ligands | Cobalt, Manganese, Chromium | Asymmetric Epoxidation, Kinetic Resolution | Resolution of a racemic precursor or asymmetric oxidation. |
Kinetic Resolution as a Method for Obtaining Enantiopure Cyclopropyl Anilines
Kinetic resolution is a widely used method for separating racemic mixtures. wikipedia.org It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster to form a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer.
For racemic this compound, kinetic resolution could be achieved through several methods:
Enzymatic Acylation: A lipase (B570770) could be used to selectively acylate one enantiomer of the aniline with an acyl donor. The resulting amide can then be separated from the unreacted, enantioenriched aniline.
Catalytic Acylation: A chiral catalyst, such as a chiral phosphine (B1218219) or a chiral N-heterocyclic carbene, could be used to catalyze the acylation of one enantiomer of the aniline, again allowing for separation of the product and the unreacted enantiomer.
Asymmetric Oxidation: A chiral oxidant could be used to selectively oxidize one enantiomer, allowing for the recovery of the other enantiomer in enantioenriched form.
The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow). A high selectivity factor is necessary to obtain high enantiomeric excess (ee) in both the product and the unreacted starting material.
A significant challenge in kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov However, dynamic kinetic resolution (DKR) processes, where the starting material racemizes in situ, can overcome this limitation and theoretically provide a 100% yield of a single enantiomer.
Table 3: Comparison of Kinetic Resolution Methods for Amines
The following table illustrates various kinetic resolution techniques that could be applied to racemic cyclopropyl anilines.
| Method | Chiral Reagent/Catalyst | Typical Substrate | Outcome | Reference |
| Enzymatic Acylation | Lipase (e.g., Candida antarctica Lipase B) | Racemic Amine | Enantioenriched Amide and unreacted Amine | nih.gov |
| Non-Enzymatic Acylation | Chiral Acylating Agent | Racemic Amine | Enantioenriched Amide and unreacted Amine | rsc.org |
| Asymmetric Oxidation | Chiral Titanium Complex | Racemic Indoline (B122111) | Enantioenriched Hydroxylamine and unreacted Indoline | nih.gov |
Chemical Applications in Organic Synthesis
Role as Key Building Blocks in the Construction of Complex Organic Molecules
The aniline (B41778) scaffold is a fundamental component in the pharmaceutical industry, readily undergoing metabolic processes in the liver. futurity.org However, this metabolic susceptibility can sometimes lead to the formation of toxic byproducts. futurity.org The incorporation of sterically demanding groups, such as the 1-methylcyclopropyl substituent, can modulate this metabolic profile. This structural motif is found in various biologically active compounds and highlights the utility of 2-(1-methylcyclopropyl)aniline as a precursor in medicinal chemistry.
The synthesis of complex molecules often relies on the strategic assembly of smaller, functionalized building blocks. thieme.de this compound, with its reactive amino group and distinct cycloalkyl substituent, can be incorporated into larger structures through various coupling and condensation reactions. For instance, anilines are common starting materials for the synthesis of polysubstituted anilines, which are valuable intermediates in drug discovery and materials science. beilstein-journals.org
| Application | Description |
| Medicinal Chemistry | Precursor for biologically active compounds with potentially altered metabolic profiles. |
| Materials Science | Building block for functionalized polymers and organic materials. chemscene.com |
| Agrochemicals | Intermediate in the synthesis of pesticides and herbicides. |
Precursors for Specialized Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in biologically active compounds, including a vast number of pharmaceuticals and natural products. nih.govmdpi.com Anilines are key precursors for the synthesis of numerous heterocyclic systems, particularly quinolines. pharmaguideline.comjptcp.com The Skraup synthesis and the Doebner-von Miller reaction are classic methods that utilize anilines to construct the quinoline (B57606) core. pharmaguideline.comjptcp.com
Substituted anilines, like this compound, can be employed in these reactions to generate quinoline derivatives with specific substitution patterns. pharmaguideline.com For example, the reaction of an aniline with α,β-unsaturated carbonyl compounds is a common strategy for quinoline synthesis. jptcp.com The presence of the 1-methylcyclopropyl group at the 2-position of the aniline ring would be expected to direct the cyclization to produce 8-(1-methylcyclopropyl)quinolines.
Furthermore, anilines are precursors to other important heterocycles such as indoles and carbazoles. researchgate.netresearchgate.net Palladium-catalyzed N-arylation reactions, for instance, can be used to form carbazoles from primary amines and 2,2'-dihalobiphenyls. researchgate.net The diverse reactivity of the aniline functional group makes this compound a valuable starting material for a wide array of nitrogen-containing heterocyclic scaffolds. mdpi.com
| Heterocycle | Synthetic Method Example |
| Quinolines | Skraup synthesis, Doebner-von Miller reaction. pharmaguideline.comjptcp.com |
| Indoles | Reaction of anilines with ethylene (B1197577) glycol or chloroethanol. researchgate.net |
| Carbazoles | Palladium-catalyzed double N-arylation. researchgate.net |
| Benzothiazoles | Oxidative cyclization of thioanilides. researchgate.net |
Synthesis of Advanced Materials and Chemical Probes (e.g., metal ion sensors, fluorogenic dyes)
The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for the development of advanced materials and chemical probes. Polyaniline (PANI) and its derivatives are a well-known class of conducting polymers with applications in sensors and electronic devices. rsc.org The polymerization of substituted anilines allows for the fine-tuning of the polymer's properties. rsc.org
In the realm of chemical sensors, fluorescent probes are powerful tools for the detection of various analytes, including metal ions. mdpi.com Many fluorescent sensors are based on heterocyclic cores, which can be synthesized from aniline precursors. nih.gov For example, novel fluorescent chemosensors have been developed where an aza-crown ether is linked to a fluorophore to detect metal cations through a photoinduced electron transfer (PET) mechanism. rsc.org The aniline moiety can serve as a versatile platform for attaching both the fluorophore and the ion-recognition unit. The development of such sensors is crucial for monitoring metal ions in biological and environmental systems. mdpi.com
| Application | Description |
| Conducting Polymers | Monomer for the synthesis of substituted polyanilines with tailored electronic properties. rsc.org |
| Metal Ion Sensors | Precursor for fluorescent chemosensors for the detection of metal cations. rsc.org |
| Fluorogenic Dyes | Building block for the synthesis of novel fluorophores. |
Development of Novel Reaction Methodologies (e.g., cascade and domino reactions, C-H activation)
This compound can be a valuable substrate in the development and exploration of new reaction methodologies. Cascade or domino reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to the synthesis of complex molecules. beilstein-journals.orglongdom.org Aniline derivatives are often employed in such reactions. For instance, aniline-promoted cyclization-replacement cascade reactions of 2-hydroxycinnamaldehydes have been developed to synthesize 2-substituted 2H-chromenes. nih.gov
C-H activation is another rapidly evolving area of organic synthesis that allows for the direct functionalization of otherwise unreactive C-H bonds. d-nb.info The development of ligands and catalysts for the selective C-H activation of anilines is an active area of research. nih.gov For example, meta-C–H arylation of anilines has been achieved using a palladium catalyst with a specialized ligand. nih.gov The unique electronic and steric environment provided by the 1-methylcyclopropyl substituent in this compound could influence the regioselectivity and efficiency of such C-H activation reactions. rsc.org
| Reaction Methodology | Role of this compound |
| Cascade/Domino Reactions | Substrate for the efficient synthesis of complex heterocyclic structures. beilstein-journals.orgnih.gov |
| C-H Activation | Substrate for developing and understanding regioselective C-H functionalization reactions. nih.govrsc.org |
| Multi-component Reactions | A reactant in one-pot syntheses to generate molecular diversity. |
Conclusion and Future Research Directions
Summary of Current Research Achievements in 2-(1-Methylcyclopropyl)aniline Chemistry
Direct experimental studies on this compound are not extensively reported in the current body of scientific literature. However, significant advancements in the synthesis and understanding of structurally related compounds, such as ortho-alkylanilines and N-cyclopropylanilines, provide a strong basis for inferring the current state of knowledge that would be applicable to this compound.
Key achievements in related fields that lay the groundwork for the study of this compound include:
Synthesis via Cross-Coupling Reactions: The most probable and well-established methods for the synthesis of this compound would involve palladium-catalyzed cross-coupling reactions. lookchem.comacs.orgwiley.com Methodologies like the Buchwald-Hartwig amination of 1-bromo-2-(1-methylcyclopropyl)benzene (B2868561) or the coupling of 2-chloroaniline (B154045) with a suitable 1-methylcyclopropyl organometallic reagent are highly developed and offer efficient access to such structures. researchgate.netnih.govescholarship.org The development of specialized phosphine (B1218219) ligands has enabled the coupling of challenging substrates, including sterically hindered ortho-substituted anilines and various cyclopropylamines. acs.org
Understanding of Electronic Properties: The cyclopropyl (B3062369) group is known to exhibit unique electronic properties, behaving in some contexts similarly to a double bond. It can act as a good π-electron donor through hyperconjugation, which can influence the aromaticity and reactivity of the attached benzene (B151609) ring. stackexchange.comwikipedia.org This electronic contribution is expected to affect the nucleophilicity of the aniline (B41778) nitrogen and the regioselectivity of electrophilic aromatic substitution reactions.
Radical Cation Chemistry: Studies on N-cyclopropylanilines have revealed a rich and synthetically useful reactivity profile upon single-electron transfer (SET). mcneill-group.orgacs.org Oxidation of the aniline nitrogen leads to the formation of a radical cation, which can be followed by a rapid and irreversible ring-opening of the strained cyclopropyl group to form a distonic radical cation. acs.orgbeilstein-journals.org This intermediate is a versatile synthon for various cycloaddition reactions. rsc.org
A summary of analogous synthetic approaches is presented in Table 1.
| Reaction Type | Catalyst/Reagents | Key Features | Anticipated Yield Range |
| Buchwald-Hartwig Amination | Pd2(dba)3, Buchwald-type phosphine ligand, NaOtBu | High functional group tolerance; mild reaction conditions. | 60-95% |
| Suzuki Coupling | Pd(PPh3)4, K2CO3 | Utilizes boronic acids/esters; robust and scalable. | 55-90% |
| Stille Coupling | Pd(PPh3)4 | Employs organostannanes; mild conditions. | 50-85% |
This is an interactive data table based on typical yields for analogous reactions.
Identification of Unexplored Reactivity and Synthetic Avenues for the Compound
The unique juxtaposition of the aniline functionality and the 1-methylcyclopropyl group in this compound opens up several avenues for novel reactivity and synthetic applications that remain largely unexplored.
Ortho-Directed C-H Functionalization: The aniline moiety is a well-known directing group for ortho C-H activation. nih.govacs.org The presence of the 1-methylcyclopropyl substituent at the ortho position could sterically hinder or electronically influence further functionalization at the adjacent C6 position. A systematic study of palladium-, rhodium-, or ruthenium-catalyzed C-H arylation, alkylation, or acylation would be highly valuable to understand the interplay between the directing group and the existing substituent.
Ring-Opening/Annulation Cascades: While the radical cation-mediated ring-opening of N-cyclopropylanilines is established, the behavior of a C-cyclopropylaniline under similar oxidative conditions is a significant unknown. mcneill-group.orgacs.org It is plausible that oxidation could trigger novel reaction cascades. For instance, formation of a radical cation on the aromatic ring could potentially lead to a cyclopropyl ring-opening and subsequent intramolecular cyclization or rearrangement pathways, providing access to novel heterocyclic scaffolds.
Transition Metal-Catalyzed Ring-Opening Cross-Coupling: The strained C-C bonds of the cyclopropyl ring are susceptible to cleavage by transition metals. Developing catalytic methods for the selective ring-opening of the 1-methylcyclopropyl group and subsequent cross-coupling with various partners (e.g., aryl halides, alkynes) would represent a novel synthetic strategy for constructing more complex molecular architectures. rsc.org
Photoredox Catalysis: The electron-donating nature of the aniline moiety makes this compound a prime candidate for investigation in photoredox catalysis. beilstein-journals.org Its potential as a reductant to initiate catalytic cycles or to participate in novel [3+2] or [4+2] photocycloadditions upon formation of a radical cation warrants exploration. rsc.org
Emerging Trends and Potential for Further Research in Computational Chemistry and Mechanistic Studies
Computational chemistry offers a powerful toolkit to probe the structure, bonding, and reactivity of this compound, providing insights that can guide experimental work.
Conformational Analysis and Electronic Structure: The rotational barrier around the C(aryl)-C(cyclopropyl) bond and the preferred conformation of the methyl group relative to the aniline will significantly impact the molecule's reactivity. colostate.eduaip.org Density Functional Theory (DFT) calculations can elucidate the ground-state geometry, rotational energy profiles, and the extent of electronic communication between the cyclopropyl group and the aniline moiety. tsijournals.com Such studies can quantify the electronic effects (inductive vs. resonance) of the 1-methylcyclopropyl substituent. stackexchange.com
Mechanistic Elucidation of Potential Reactions: Computational modeling can be employed to investigate the feasibility and reaction pathways of the unexplored reactivity patterns mentioned above. For example, DFT calculations can map the potential energy surface for the oxidative ring-opening of the cyclopropyl group, helping to predict whether such a process is kinetically and thermodynamically viable. nih.govacs.org Similarly, the mechanisms of potential C-H activation and transition metal-catalyzed ring-opening reactions can be scrutinized to understand ligand effects and sources of selectivity. rsc.org
Excited-State Properties: The cyclopropyl group has been explored as a probe for excited-state aromaticity. researchgate.netnih.gov Computational studies on the photochemical behavior of this compound could reveal interesting excited-state dynamics and potential for novel photorearrangements or cycloadditions.
A hypothetical comparison of calculated properties for related aniline derivatives is shown in Table 2.
| Compound | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted pKa |
| Aniline | 1.53 | -5.14 | 0.89 | 4.6 |
| 2-Methylaniline | 1.58 | -5.08 | 0.92 | 4.45 |
| 2-Ethylaniline | 1.60 | -5.06 | 0.93 | 4.4 |
| This compound (Hypothetical) | 1.65 | -5.02 | 0.95 | 4.5 |
This is an interactive data table with hypothetical values based on trends observed in substituted anilines. tsijournals.com
Future Prospects in Complex Molecular Architecture and Methodological Development
The unique structural and electronic features of this compound position it as a valuable building block for the synthesis of complex molecules and the development of new synthetic methods.
Scaffold for Medicinal Chemistry: Aniline derivatives are prevalent in pharmaceuticals. transparencymarketresearch.comnovaoneadvisor.commdpi.comnih.gov The lipophilic and rigid 1-methylcyclopropyl group could serve as a bioisostere for other common functionalities, potentially improving metabolic stability or binding affinity. Its use in the synthesis of novel bioactive compounds, particularly those targeting enzymes or receptors with well-defined hydrophobic pockets, is a promising area of research.
Development of Novel Annulation Strategies: The potential for tandem C-H functionalization/cyclization or oxidative ring-opening/cycloaddition reactions makes this compound an attractive substrate for the development of new synthetic methodologies. nih.govbioengineer.org Such strategies could provide rapid access to polycyclic and heterocyclic structures that are difficult to synthesize using conventional methods. youtube.com
Ligand Development in Homogeneous Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric catalysis. The defined steric environment created by the ortho-substituent could impart high levels of stereocontrol in metal-catalyzed transformations.
The continued evolution of synthetic methodologies, particularly in the realms of C-H activation and photoredox catalysis, will undoubtedly unlock the synthetic potential of underexplored molecules like this compound. rsc.orgresearchgate.net Future research in this area is poised to not only expand our understanding of the fundamental reactivity of this intriguing molecule but also to leverage its unique properties for the creation of novel and valuable chemical entities.
Q & A
Q. What are the standard synthetic approaches for preparing 2-(1-Methylcyclopropyl)aniline, and how do reaction conditions influence regioselectivity?
- Methodological Answer : Synthesis of this compound typically involves electrophilic aromatic substitution or transition-metal-catalyzed C–H activation. The regioselectivity challenge for meta-substituted anilines (due to the electron-donating NH₂ group favoring ortho/para positions) can be addressed using directing groups or steric control. For example, bulky substituents on the cyclopropane ring may enforce meta selectivity . Reaction optimization should focus on catalysts (e.g., Pd or Cu), temperature (80–120°C), and solvent polarity (DMSO or chloroform) to enhance yield .
Q. What are the key physicochemical properties of this compound that influence experimental design?
- Methodological Answer : Critical properties include:
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer : Use HPLC (with C18 columns and acetonitrile/water mobile phases) for purity assessment , GC-MS (electron ionization mode) for volatile byproduct detection , and ¹H/¹³C NMR (in CDCl₃) to confirm substitution patterns. For structural elucidation, compare experimental spectra with computational predictions (DFT) .
Advanced Research Questions
Q. How can researchers overcome challenges in achieving meta-substitution during the synthesis of this compound derivatives?
- Methodological Answer : To bypass inherent ortho/para selectivity:
- Employ transition-metal catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., sulfonyl or carbonyl) to steer functionalization to the meta position .
- Utilize steric hindrance from the 1-methylcyclopropyl group to block ortho sites, as seen in analogous fluorinated anilines .
- Optimize reaction time (12–24 hours) to minimize over-substitution .
Q. What factors contribute to the stability of the 1-methylcyclopropyl radical intermediate during thermal decomposition reactions involving this compound?
- Methodological Answer : The stability of the 1-methylcyclopropyl radical is influenced by:
- α-Methyl group : Stabilizes the radical via hyperconjugation, though cyclopropane ring strain limits this effect .
- Reaction mechanism : Decarbonylation (rate acceleration factor = 45 with methyl) vs. perester thermolysis (rate increase = 1.76× at 110°C). Contradictions arise from competing one-bond (O–O cleavage) vs. two-bond mechanisms .
- Experimental validation : Use radical trapping agents (TEMPO) and isotopic labeling (¹³C) to track intermediates .
Q. How should researchers address contradictory kinetic data observed in decarbonylation versus perester thermolysis pathways for 1-methylcyclopropyl-containing compounds?
- Methodological Answer :
- Mechanistic studies : Perform DFT calculations to compare transition states for one-bond vs. two-bond cleavage pathways.
- Isotopic labeling : Use ¹⁸O-labeled peresters to confirm O–O bond cleavage dominance in thermolysis .
- Temperature-dependent kinetics : Conduct Arrhenius analyses (80–150°C) to resolve activation energy discrepancies .
Q. What methodologies are appropriate for tracking the environmental fate and degradation products of this compound in soil systems?
- Methodological Answer :
- Soil column experiments : Simulate vertical migration using pumping speeds (0.5–2.0 mL/min) to assess aniline partitioning between soil layers .
- GC-MS/MS analysis : Detect degradation products (e.g., hydroxylated or ring-opened metabolites) with MRM transitions .
- Numerical modeling : Fit experimental data to first-order decay models to predict long-term persistence .
Q. How does the electronic influence of the 1-methylcyclopropyl group compare to other substituents in modulating aniline reactivity?
- Methodological Answer :
- Hammett analysis : Compare σₚ values of 1-methylcyclopropyl (estimated σₚ ≈ -0.1, electron-donating) vs. isopropyl (σₚ = -0.15) or CF₃ (σₚ = +0.54) .
- Competitive coupling reactions : Perform Suzuki-Miyaura reactions with brominated analogs to quantify directing effects .
- Computational studies : Calculate NPA charges (via Gaussian) to map electron density distribution on the aromatic ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
